molecular formula C22H18N4O2S B2862738 N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-naphthamide CAS No. 1203020-57-8

N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-naphthamide

Cat. No.: B2862738
CAS No.: 1203020-57-8
M. Wt: 402.47
InChI Key: RISCLRZYWQTNMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-naphthamide is a potent and selective inhibitor of the dual-specificity tyrosine-regulated kinase 1A (DYRK1A). This compound has emerged as a crucial pharmacological tool in neuroscience research, particularly in the study of Down syndrome and Alzheimer's disease pathogenesis, where DYRK1A activity is implicated in tau protein hyperphosphorylation and neurofibrillary tangle formation . By selectively targeting DYRK1A, this inhibitor allows researchers to probe the kinase's role in cell cycle regulation and neuronal differentiation. Its mechanism involves competitive binding at the ATP-binding site of the kinase, effectively blocking its catalytic activity . Beyond neurodegenerative research, it is also utilized in cancer research to investigate the role of DYRK1A in tumorigenesis and as a lead compound for the development of novel therapeutics. The compound's high selectivity profile makes it an invaluable asset for dissecting complex DYRK1A-dependent signaling pathways in cellular and animal models.

Properties

IUPAC Name

N-(1-methyl-6-oxo-4-thiophen-2-yl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O2S/c1-26-21-19(16(12-18(27)23-21)17-10-5-11-29-17)20(25-26)24-22(28)15-9-4-7-13-6-2-3-8-14(13)15/h2-11,16H,12H2,1H3,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RISCLRZYWQTNMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(CC(=O)N2)C3=CC=CS3)C(=N1)NC(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-naphthamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazolo[3,4-b]pyridine core fused with a thiophene ring and a naphthamide moiety. Its molecular formula is C21H16N4O4SC_{21}H_{16}N_{4}O_{4}S, with a molecular weight of 420.44 g/mol. The structural complexity allows for diverse interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The following mechanisms have been proposed:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of certain enzymes involved in cellular signaling pathways.
  • Receptor Modulation : It has been suggested that it can modulate the activity of various receptors, including adenosine receptors and phosphodiesterase enzymes, which are crucial in inflammatory responses and other physiological processes .
  • Antioxidant Properties : Some studies indicate that compounds with similar structures exhibit antioxidant activity, potentially reducing oxidative stress in cells .

Anticancer Activity

Research has shown that derivatives of the pyrazolo[3,4-b]pyridine scaffold exhibit anticancer properties. For instance:

  • Cell Line Studies : In vitro studies demonstrated that compounds related to N-(1-methyl-6-oxo...) showed significant cytotoxicity against various cancer cell lines. Notably, they inhibited cell proliferation in breast and lung cancer models.
CompoundCell LineIC50 (µM)
N-(1-methyl-6-oxo...)MCF-7 (Breast)12.5
N-(1-methyl-6-oxo...)A549 (Lung)15.0

These findings suggest that the compound could serve as a lead for developing new anticancer agents .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties:

  • In Vitro Studies : In RAW264.7 macrophages, it reduced the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect was mediated through the inhibition of NF-kB signaling pathways.
CompoundCytokine Inhibition (%)
N-(1-methyl-6-oxo...)TNF-alpha
N-(1-methyl-6-oxo...)IL-6

This suggests potential applications in treating inflammatory diseases .

Antimicrobial Activity

Preliminary studies indicate that the compound exhibits antimicrobial properties against various pathogens:

  • Bacterial Strains Tested : The compound showed effectiveness against both Gram-positive and Gram-negative bacteria.
PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These results highlight the potential for developing new antimicrobial agents based on this structure .

Case Studies

Several case studies have explored the efficacy of similar compounds in clinical settings:

  • Case Study on Cancer Treatment : A clinical trial involving pyrazolo[3,4-b]pyridine derivatives reported significant tumor regression in patients with advanced solid tumors when combined with standard chemotherapy.
  • Chronic Inflammatory Diseases : Another study highlighted the use of related compounds in managing rheumatoid arthritis symptoms effectively.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

Table 1: Key Structural Differences Among Pyrazolo-Pyridone Derivatives
Compound Name / ID Core Substitutions Key Functional Groups Reference
Target Compound 1-methyl, 4-(thiophen-2-yl), 3-(1-naphthamide) Naphthamide, thiophene
Compound 4 (C29H25F4N4O2) 4-(4-fluorophenyl), 3-(3-(trifluoromethyl)benzamide) Fluorophenyl, trifluoromethyl benzamide
Compound 143 (C29H25F4N5O2) 4-(6-fluoropyridin-3-yl), 3-(3-(trifluoromethyl)benzamide), aminomethyl at C3 Fluoropyridinyl, aminomethyl
Schiff Base Derivatives (4b, 4c, 4d) 4-(thiophen-2-yl/methoxyphenyl/p-tolyl), 3-(methanimine) Methanimine, aryl/thiophene

Key Observations :

  • Thiophene vs. This may improve binding to hydrophobic enzyme pockets .
  • Naphthamide vs.
  • Aminomethyl Substitution: Compound 143’s aminomethyl group introduces a basic nitrogen, which could enhance solubility and hydrogen-bonding interactions absent in the target compound .

Key Observations :

  • Ionic Liquids: The use of [bmim][BF4] in the target compound’s synthesis improves reaction efficiency and reduces side products compared to traditional solvents like ethanol or DMF .
  • Yield Challenges : Fluorinated derivatives (Compounds 4, 143) exhibit lower yields due to steric and electronic effects of fluorine atoms, whereas the target compound’s thiophene group facilitates smoother cyclization .
Table 3: Comparative Physicochemical Data
Compound Molecular Weight (g/mol) Melting Point (°C) clogP* Solubility (µg/mL)
Target Compound ~407.5 220–225 (estimated) ~4.2 <10 (aqueous)
Compound 4 528.5 198–202 3.1 15–20
Compound 143 555.5 185–190 2.8 25–30
Diethyl Derivative (1l) 560.6 243–245 4.5 <5

Key Observations :

  • Melting Points : The target compound’s higher melting point (estimated 220–225°C) compared to Compounds 4 and 143 reflects stronger crystal lattice forces from the naphthamide group .
  • Solubility : Low aqueous solubility (<10 µg/mL) is a limitation shared by all naphthamide/thiophene-containing derivatives, necessitating formulation strategies for drug development .

Preparation Methods

Cyclocondensation with β-Ketoesters

A widely adopted method involves heating 3-amino-1-methylpyrazole with ethyl acetoacetate in acetic acid under reflux. The reaction proceeds via enamine formation, followed by intramolecular cyclization to yield the pyrazolo[3,4-b]pyridin-6-one core. Modifications include using microwave irradiation to reduce reaction times from 12 hours to 30 minutes, improving yields from 65% to 82%.

Example Protocol

  • Reactants : 3-Amino-1-methylpyrazole (1.0 eq), ethyl acetoacetate (1.2 eq)
  • Conditions : Glacial acetic acid, reflux, 12 h
  • Yield : 68%

Naphthamide Functionalization

The naphthamide group is introduced via amide coupling between the primary amine of the pyrazolo-pyridinone and 1-naphthoyl chloride.

Acylation with 1-Naphthoyl Chloride

The amine is treated with 1-naphthoyl chloride in the presence of a base (e.g., triethylamine) to facilitate nucleophilic acyl substitution.

Example Protocol

  • Reactants : Pyrazolo-pyridinone intermediate (1.0 eq), 1-naphthoyl chloride (1.5 eq)
  • Conditions : Dry THF, triethylamine (2.0 eq), 0°C → rt, 4 h
  • Yield : 75%

Flow Chemistry Optimization

Recent advances utilize flow reactors to enhance mixing and heat transfer during acylation. A telescoped system combines phosgene generation (from triphosgene) for in situ acyl chloride formation, followed by immediate reaction with the amine.

Example Protocol

  • Step 1 : Triphosgene (0.3 eq) decomposed in DIPEA/CH₂Cl₂ at 100°C to generate phosgene.
  • Step 2 : React with 1-naphthoic acid (1.0 eq) in a 2.5 mL reactor coil at 25°C.
  • Step 3 : Combine with pyrazolo-pyridinone amine (1.0 eq) in a 10 mL PFA coil.
  • Yield : 89%

Comparative Analysis of Synthetic Routes

Method Key Step Conditions Yield Reference
Cyclocondensation β-Ketoester cyclization Acetic acid, reflux 68%
Friedel-Crafts Alkylation Thiophene substitution AlCl₃, CH₂Cl₂ 55%
Enone Cyclization Chalcone Michael addition DMF, 120°C 63%
Flow-Aided Acylation Telescoped phosgene route Flow reactor, 25°C 89%

Challenges and Optimization Strategies

  • Regioselectivity : Competing cyclization pathways may yield isomeric byproducts. Using bulky solvents (e.g., DMF) favors the desired 4-thiophen-2-yl regioisomer.
  • Purification : Silica gel chromatography effectively separates the naphthamide product from unreacted intermediates.
  • Scale-Up : Flow chemistry methods reduce reaction times from hours to minutes and improve safety by minimizing phosgene exposure.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.